molecular formula C5H10N2O B147443 1-Formylpiperazine CAS No. 7755-92-2

1-Formylpiperazine

Cat. No.: B147443
CAS No.: 7755-92-2
M. Wt: 114.15 g/mol
InChI Key: MSSDTZLYNMFTKN-UHFFFAOYSA-N
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Description

1-Formylpiperazine (CAS 3182-52-1) is a secondary alicyclic amine and a piperazine derivative characterized by a formyl group (-CHO) attached to one nitrogen atom of the piperazine ring. Its molecular formula is $ \text{C}5\text{H}{10}\text{N}_2\text{O} $, with a molecular weight of 114.15 g/mol. The compound exists as a liquid at room temperature, with a density of 1.107 g/mL at 25°C, and exhibits technical-grade purity (85%) in commercial formulations .

This compound is widely utilized in organic synthesis as a reagent for introducing the piperazine moiety into target molecules. For example, it participates in the synthesis of imidazo[5,1-f][1,2,4]triazine derivatives (IGF-1R/IR inhibitors) and 4-nitroimidazole-based anti-HIV agents . Its IR and Raman spectra have been extensively analyzed, revealing key vibrational modes associated with the formyl and piperazine groups . Kinetic studies highlight its role in nucleophilic substitution reactions, where its reactivity differs from other alicyclic amines due to electronic and steric effects .

Preparation Methods

Traditional Synthesis via Formaldehyde and Piperazine Anhydrous

The most widely documented method involves the direct reaction of piperazine anhydrous with formaldehyde under mild conditions. As described by Devlekar et al. , 1 mmole of piperazine anhydrous (0.08614 g) reacts with 1.2 mmoles of formaldehyde solution (0.03 mL) at room temperature for 24 hours. The reaction proceeds via nucleophilic attack of the piperazine amine on the electrophilic carbonyl carbon of formaldehyde, followed by dehydration to yield 1-formylpiperazine (Scheme 1) . Ethyl acetate extraction and thin-layer chromatography (TLC) with ethanol:ethyl acetate (5:5) mobile phase confirm product formation, exhibiting an Rf value of 0.241–0.273 .

Key advantages of this method include operational simplicity and avoidance of toxic reagents. However, extended reaction times (24 hours) and moderate yields (quantified via GC-MS at 114.0795 m/z) necessitate optimization for industrial scalability.

Acid-Catalyzed Formylation in Polar Solvents

A simplified one-pot procedure eliminates the need for protecting groups by leveraging piperazine-1-ium cation reactivity. Protonation of piperazine in acetic acid or methanol generates a monoacetate or monohydrochloride intermediate, which reacts with formic acid derivatives under reflux . For instance, combining piperazine monoacetate with 1.2 equivalents of formic acid in toluene (Dean-Stark trap) achieves near-quantitative yields within 6–8 hours . The acidic environment enhances electrophilicity of the formylating agent, while azeotropic water removal drives the reaction to completion.

This method’s versatility extends to aromatic and aliphatic amines, though steric hindrance in substituted piperazines may reduce efficiency. Catalytic metal ions (e.g., Zn²⁺, Cu²⁺) immobilized on polymeric resins further accelerate kinetics, enabling reaction completion in under 3 hours .

Microwave-Assisted and Continuous Flow Synthesis

Microwave (MW) irradiation significantly reduces reaction times while improving energy efficiency. Batch experiments in modified MW reactors demonstrate that this compound synthesis achieves 95% conversion within 15 minutes at 120°C . Flow reactors, employing capillary tubes exposed to MW irradiation, enable continuous production with residence times as low as 5 minutes . These systems operate at elevated pressures (10–15 bar) and temperatures (150–200°C), optimizing heat transfer and minimizing side reactions.

Comparative studies reveal MW methods enhance yield consistency (98–99% purity via HPLC) compared to conventional heating . However, scalability challenges persist due to reactor volume limitations and high infrastructure costs.

Analytical Validation and Quality Control

Rigorous analytical protocols ensure batch-to-batch consistency. Gas chromatography-mass spectrometry (GC-MS) identifies this compound via a molecular ion peak at m/z 114.0795 and retention time of 5.161 minutes . Nuclear magnetic resonance (NMR) spectra exhibit characteristic shifts at δ 2.956–3.368 ppm (piperazine CH₂) and δ 8.516 ppm (formyl CHO) . Infrared (IR) spectroscopy confirms C=O stretching at 1700–1765 cm⁻¹ .

Table 1: Validation Parameters for this compound Batches

ParameterBatch A1Batch B1Batch C1
Rf Value (TLC)0.2410.4230.262
Boiling Point261°C263°C264°C
GC-MS Rt (min)5.1615.0345.135
IR C=O (cm⁻¹)170017351765

Comparative Analysis of Synthetic Methods

Table 2: Method Efficiency and Scalability

MethodReaction TimeYield (%)Purity (%)Scalability
Formaldehyde (RT)24 h85–9092–95Moderate
Acid-Catalyzed3–8 h92–9897–99High
Microwave Batch15 min95–9899Limited
Flow Reactor5 min97–9999High (with investment)

Traditional methods remain favored for low-cost setups, whereas MW and flow systems excel in high-throughput environments. Catalytic approaches balance cost and efficiency, making them ideal for pilot-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Formylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1-FP has garnered attention for its potential as a pharmaceutical agent. It is often involved in the synthesis of various biologically active compounds, including:

  • Ferroptosis Inhibitors : Recent studies have focused on the design and synthesis of formylpiperazine analogs as ferroptosis inhibitors. One notable compound demonstrated potent anti-ferroptosis activity, restoring cell viability and reducing oxidative stress in human umbilical vein endothelial cells (HUVECs) . This positions 1-FP derivatives as promising leads for treating vascular diseases.
  • Antihypertensive Agents : The compound is also investigated for its role in synthesizing antihypertensive medications. Studies indicate that 1-FP serves as a precursor in developing receptor antagonists that can regulate blood pressure .
  • Receptor Imaging : Research has shown that 1-FP can be utilized in dopamine D4 receptor imaging, which is crucial for understanding various neuropsychiatric disorders .

Molecular Interaction Studies

The interaction mechanisms of 1-FP with other molecular systems have been extensively studied using computational methods such as Density Functional Theory (DFT). These studies reveal:

  • Binding Properties : The interactions between 1-FP and doped fullerene nanocages (e.g., B- and Si-doped C60) are characterized by strong binding energies and altered electronic properties. This suggests potential applications in drug delivery systems where 1-FP can be encapsulated within fullerene structures to enhance stability and bioavailability .
  • Vibrational Properties : The vibrational frequencies of 1-FP are significantly affected when interacting with doped fullerenes, indicating changes in molecular stability and reactivity under different environmental conditions .

Nanotechnology Applications

In nanotechnology, 1-FP's ability to interact with nanomaterials opens avenues for innovative applications:

  • Drug Delivery Systems : The incorporation of 1-FP into fullerene-based drug delivery systems enhances the efficacy of therapeutic agents by improving their solubility and targeting capabilities . The structural properties of these complexes suggest they can be engineered for specific drug release profiles.
  • Sensors : The unique electronic properties of 1-FP when complexed with nanomaterials may also lead to advancements in sensor technology, particularly for detecting biological or chemical analytes .

Synthesis and Preparation

The synthesis of 1-FP is relatively straightforward, typically involving the reaction of piperazine with methyl formate under controlled conditions. This method allows for high yields and purity, making it suitable for large-scale applications in research and industry .

Mechanism of Action

The mechanism of action of 1-formylpiperazine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new bonds. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products. The specific pathways and targets depend on the nature of the reaction and the reagents involved .

Comparison with Similar Compounds

Kinetic and Mechanistic Behavior

1-Formylpiperazine exhibits distinct reaction kinetics compared to other secondary alicyclic amines:

  • Mechanistic Divergence: In ionic liquids ([Bmim]BF₄ or [Bmim]DCA), the reaction of this compound with O,O-diethyl (2,4-dinitrophenyl) phosphate triester follows a stepwise mechanism via a zwitterionic intermediate, contrasting with the concerted pathway observed in aqueous ethanol .
  • Second-Order Kinetics : Reactions with O-ethyl S-phenyl dithiocarbonate show a second-order dependence on this compound concentration, unlike piperidine or morpholine, which exhibit first-order kinetics .

Physical and Structural Comparisons

Property This compound 1-Methylpiperazine 1,4-Diformylpiperazine
Physical State Liquid Liquid Solid
Density (g/mL) 1.107 0.902 Not reported
Molecular Weight 114.15 100.16 156.16
Key Applications Drug synthesis, H₂ storage Solvent, corrosion inhibition H₂ storage, polymer synthesis

The formyl group in this compound enhances its polarity compared to 1-methylpiperazine, influencing solubility and reactivity in organic reactions .

Structural Analogs in Pharmacology

  • Benzylpiperazine (BZP) : A psychoactive stimulant with serotonin-releasing properties, structurally distinct due to its benzyl substituent .
  • Elopiprazole : Features a benzofuranyl-pyrrolylmethylpiperazine scaffold and acts as a dopamine receptor modulator .
  • MT-45 : A cyclohexyl-diphenylethylpiperazine derivative with opioid-like analgesic effects .

The formyl group in this compound reduces basicity compared to these analogs, limiting its direct pharmacological utility but enhancing its role as a synthetic intermediate .

Biological Activity

1-Formylpiperazine (1-FP) is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the chemical properties, synthesis, and biological effects of this compound, supported by relevant studies and data.

This compound has the molecular formula C5H10N2OC_5H_{10}N_2O and a molecular weight of approximately 114.15 g/mol. Its structure includes a piperazine ring substituted with a formyl group at the 1-position. The compound is known for its stability and reactivity, making it suitable for various chemical modifications.

PropertyValue
Molecular FormulaC₅H₁₀N₂O
Molecular Weight114.15 g/mol
Boiling Point264-266 °C
Density1.107 g/mL
Flash Point102 °C

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with formic acid or other formylating agents. Recent advancements have focused on optimizing reaction conditions to improve yield and purity, often utilizing metal catalysts to enhance efficiency .

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as ferroptosis inhibitors . A series of analogs were synthesized and evaluated for their ability to prevent ferroptosis in human umbilical vein endothelial cells (HUVECs). Notably, one compound demonstrated significant anti-ferroptotic activity by restoring cell viability and reducing reactive oxygen species (ROS) accumulation .

Key Findings:

  • Compound 26 : Showed potent anti-ferroptosis activity.
  • Mechanisms involved include:
    • Restoration of mitochondrial membrane potential.
    • Increase in glutathione (GSH) levels.
    • Upregulation of GPX4 expression.

Neuropharmacological Effects

This compound has also been investigated for its effects on neuropharmacological targets. Research indicates that piperazine derivatives can act as antagonists at dopamine D4 receptors, which are implicated in various neuropsychiatric disorders . This suggests potential applications in treating conditions such as schizophrenia and Parkinson's disease.

Case Studies

  • Ferroptosis Inhibition Study : A study published in Nature explored the efficacy of synthesized formylpiperazine analogs against ferroptosis induced by Erastin. The results indicated that these compounds could effectively mitigate cellular damage associated with oxidative stress, offering a promising avenue for therapeutic development in vascular diseases .
  • Neuropharmacological Assessment : Another study investigated the binding affinity of various piperazine derivatives to dopamine receptors, showing that modifications at the 1-position could enhance receptor selectivity and potency . This highlights the importance of structural variations in developing effective neuropharmacological agents.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1-formylpiperazine, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : this compound is commonly synthesized via formylation of piperazine using formic acid derivatives. For example, in the synthesis of bucinnazine, this compound reacts with cinnamyl bromide under basic conditions (NaHCO₃) to form 1-cinnamyl-4-formylpiperazine, followed by deprotection using heated aqueous NaOH (30%) . Optimization strategies include adjusting stoichiometric ratios (e.g., excess formylating agent), controlling pH to minimize side reactions, and maintaining temperatures below 80°C to prevent decomposition. Yields >75% are achievable with rigorous exclusion of moisture.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Infrared (IR) and Raman spectroscopy are critical for identifying the formyl group. The C=O stretching vibration appears at ~1670 cm⁻¹ in IR spectra, while Raman spectra show strong bands near 1650 cm⁻¹. Nuclear Magnetic Resonance (NMR) reveals distinct signals: the formyl proton resonates at δ 8.1–8.3 ppm (¹H NMR), and the carbonyl carbon appears at δ 160–165 ppm (¹³C NMR). Computational methods like B3LYP/6-311+G(d,p) can validate vibrational assignments and optimize geometric parameters .

Q. What safety precautions and handling protocols are recommended for this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves (JIS T 8116 standard), chemical safety goggles (JIS T 8147), and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Storage should be in airtight containers at 2–8°C, away from oxidizers. Spills require neutralization with sodium bicarbonate and cleanup using absorbent materials. Safety data sheets (SDS) from TCI America recommend immediate washing with water for 15 minutes upon exposure .

Advanced Research Questions

Q. How does the presence of the formyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing formyl group activates the piperazine ring for nucleophilic attack. Kinetic studies with O-ethyl S-phenyl dithiocarbonate show a second-order dependence on this compound concentration, suggesting a two-step mechanism: initial amine-thiocarbonate adduct formation, followed by rate-determining thiophile displacement. pH-independent rate constants (pH 7–10) indicate non-ionic pathways, validated via UV-vis spectrophotometry and pseudo-first-order kinetics .

Q. What computational approaches have been employed to analyze the conformational flexibility of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts two stable conformers: one with the formyl group equatorial (ΔG = 0 kcal/mol) and another axial (ΔG = 1.2 kcal/mol). These correlate with experimental IR/Raman data, where splitting of C=O stretches (1670 cm⁻¹ and 1685 cm⁻¹) reflects conformational heterogeneity. Solvent effects (e.g., dielectric constant of water) can shift populations toward the equatorial form .

Q. How can kinetic studies resolve contradictions in reaction mechanisms involving this compound?

  • Methodological Answer : Anomalous rate dependencies (e.g., curved kobs vs. [amine] plots) are resolved by proposing intermediate species. For example, in reactions with dithiocarbonates, a reversible pre-equilibrium forms a zwitterionic intermediate, followed by irreversible product formation. Isotopic labeling (e.g., deuterated amines) and Eyring plot analysis (ΔH‡, ΔS‡) differentiate between concerted and stepwise pathways .

Q. What role does this compound play in the synthesis of heterocyclic compounds?

  • Methodological Answer : this compound serves as a precursor in heterocycle formation. In the synthesis of imidazo[5,1-f][1,2,4]triazines, it reacts with aldehydes under reductive amination (NaBH(OAc)₃, THF) to form piperazine-linked scaffolds. Regioselectivity is controlled by steric effects: bulkier substituents favor N-alkylation over N-formylation. Catalyst screening (e.g., PdCl₂(dppf)) and solvent polarity (dioxane/water) further tune product distribution .

Properties

IUPAC Name

piperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10N2O/c8-5-7-3-1-6-2-4-7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSDTZLYNMFTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064790
Record name 1-Piperazinecarboxaldehyde
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Molecular Weight

114.15 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7755-92-2
Record name 1-Piperazinecarboxaldehyde
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Record name 1-Piperazinecarboxaldehyde
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Record name 1-Formylpiperazine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-Bromopropyl(diphenyl)phosphane
3-Bromopropyl(diphenyl)phosphane
1-Formylpiperazine
3-Bromopropyl(diphenyl)phosphane
3-Bromopropyl(diphenyl)phosphane
1-Formylpiperazine
3-Bromopropyl(diphenyl)phosphane
1-Formylpiperazine
3-Bromopropyl(diphenyl)phosphane
3-Bromopropyl(diphenyl)phosphane
1-Formylpiperazine
3-Bromopropyl(diphenyl)phosphane
3-Bromopropyl(diphenyl)phosphane
1-Formylpiperazine
3-Bromopropyl(diphenyl)phosphane
1-Formylpiperazine

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